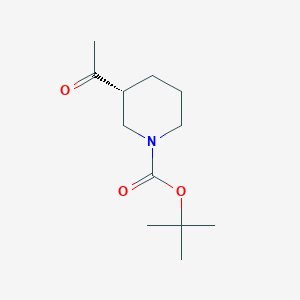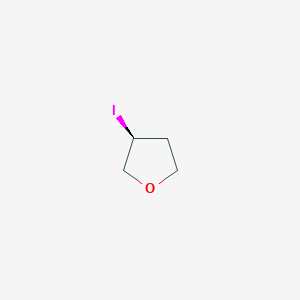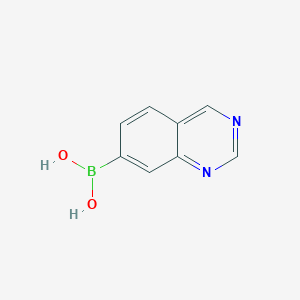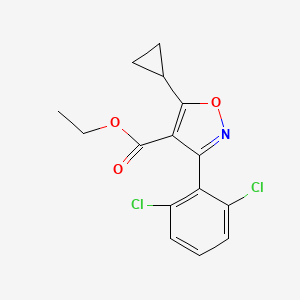
(7-Fluoro-2-methylquinolin-8-yl)boronic acid
Descripción general
Descripción
(7-Fluoro-2-methylquinolin-8-yl)boronic acid, also known as FMQ-B, is an organic compound that has recently been gaining attention due to its potential applications in scientific research. This compound is a derivative of quinoline and is composed of a boronic acid group and a fluoroalkyl group. It has been found to have a variety of uses, including as a catalyst in organic synthesis, as a ligand in organometallic chemistry, and as a reagent in the synthesis of active pharmaceutical ingredients (APIs). In addition, FMQ-B has been studied for its potential to act as a receptor for small molecules, and as a potential therapeutic agent in treating certain diseases.
Aplicaciones Científicas De Investigación
Drug Development
This compound’s unique structure and properties make it a valuable tool for studying drug development. It can be used as a building block in the synthesis of various pharmaceuticals .
Catalysis
Boronic acids, including this compound, are known to be effective catalysts in a variety of chemical reactions . They can facilitate reactions by acting as Lewis acids, accepting electrons from other molecules .
Molecular Sensing
Boronic acids are increasingly utilized in diverse areas of research, including molecular sensing . They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
Biological Labelling
The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling . This compound can potentially be used to label biomolecules, providing a useful tool for studying biological systems .
Protein Manipulation and Modification
Boronic acids, including this compound, have shown potential in the manipulation and modification of proteins . This can be particularly useful in the field of biochemistry, where understanding protein structure and function is crucial .
Separation Technologies
Boronic acids have been used in separation technologies . This compound, with its unique structure, could potentially be used in the separation of complex mixtures, aiding in the purification of specific compounds .
Development of Therapeutics
Boronic acids are also being explored for their potential in the development of therapeutics . This compound could potentially be used in the development of new drugs, particularly those targeting specific biological pathways .
Controlled Release of Insulin
Boronic acids have been employed in polymers for the controlled release of insulin . This compound could potentially be used in the development of such polymers, providing a novel approach to diabetes management .
Propiedades
IUPAC Name |
(7-fluoro-2-methylquinolin-8-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BFNO2/c1-6-2-3-7-4-5-8(12)9(11(14)15)10(7)13-6/h2-5,14-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUDZBZHUSMGRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=C1N=C(C=C2)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674564 | |
| Record name | (7-Fluoro-2-methylquinolin-8-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Fluoro-2-methylquinolin-8-yl)boronic acid | |
CAS RN |
1072945-61-9 | |
| Record name | B-(7-Fluoro-2-methyl-8-quinolinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (7-Fluoro-2-methylquinolin-8-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Bromo-4-[(2,2,2-trifluoroethyl)sulfanyl]benzene](/img/structure/B1393044.png)

![5-[(2-Aminopyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1393046.png)
![(2S)-4-(4-ethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B1393049.png)
![N1-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B1393050.png)

![Ethyl 4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzoate](/img/structure/B1393058.png)
![N1-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine](/img/structure/B1393060.png)
![dimethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B1393061.png)

![Methyl 2-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1393063.png)

![(R)-3,3'-Bis(diphenylphosphanyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1393066.png)